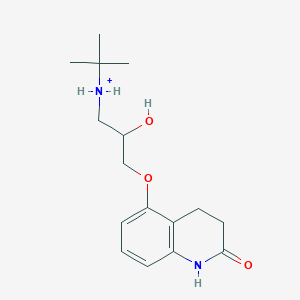
Carteolol(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carteolol(1+) is the ammonium ion resulting from the protonation of the side-chain amino group of carteolol. It is a conjugate acid of a carteolol.
Applications De Recherche Scientifique
Cytotoxicity in Human Corneal Epithelial Cells
Carteolol, a nonselective β-adrenoceptor antagonist used in glaucoma treatment, may have cytotoxic effects on the human corneal epithelium. This cytotoxicity is time- and dose-dependent and is achieved by inducing apoptosis through the Bcl-2 family protein-mediated mitochondrial pro-apoptotic pathway (Shan & Fan, 2016).
Vasorelaxing Properties in Porcine Ciliary Arteries
Carteolol exhibits vasorelaxing effects on porcine ciliary arteries, independent of the endothelium. These findings suggest potential relevance for glaucoma patient care, although clinical implications require further investigation (Kasper et al., 2000).
Ocular Hypotensive Efficacy
Carteolol has been studied for its ocular hypotensive efficacy. For example, a study evaluated the efficacy and safety of carteolol alginate solution compared to standard carteolol solution in reducing intraocular pressure (Demailly et al., 2001).
Beta-Blocking Effects
The beta-blocking effects of carteolol have been assessed, including its duration of beta blockade after single oral doses in normal men. This study provides insights into the pharmacodynamics of carteolol (Stoll et al., 1981).
Impact on Heart Rate Variability
Research has examined how carteolol affects heart rate variability, particularly in response to mental arithmetic. This study contributes to understanding the neural regulatory mechanisms underlying hemodynamic changes induced by mental stress (Moriguchi et al., 1992).
Photoreceptor Cell Protection
A study investigating carteolol's protective effects against light-induced oxidative stress in the retina found that it could protect retinal cells from light-induced damage, highlighting its antioxidative potential (Matsuo et al., 2019).
Retrobulbar Hemodynamics in Glaucoma
Carteolol's effect on retrobulbar hemodynamics in patients with normal tension glaucoma has been studied, showing its potential to decrease vascular resistance in these patients (Chen et al., 2001).
Propriétés
Formule moléculaire |
C16H25N2O3+ |
|---|---|
Poids moléculaire |
293.38 g/mol |
Nom IUPAC |
tert-butyl-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]propyl]azanium |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20)/p+1 |
Clé InChI |
LWAFSWPYPHEXKX-UHFFFAOYSA-O |
SMILES |
CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCC(=O)N2)O |
SMILES canonique |
CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCC(=O)N2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)
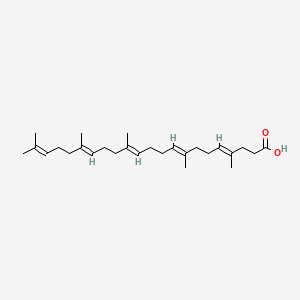


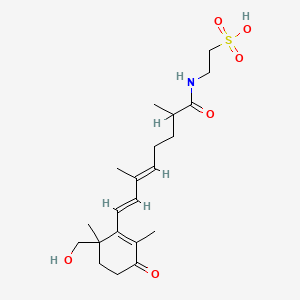

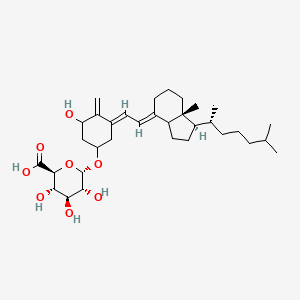


![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
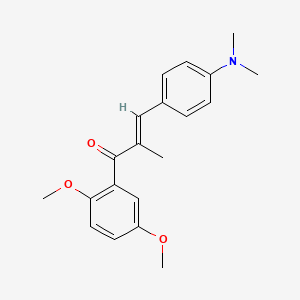
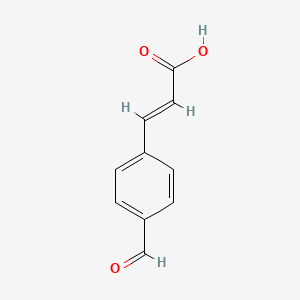

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
